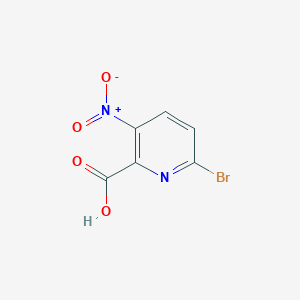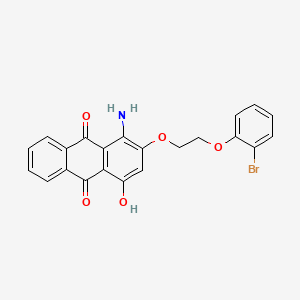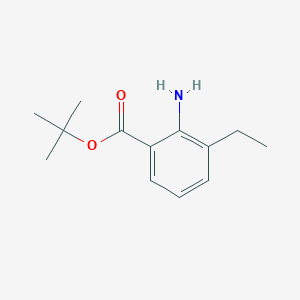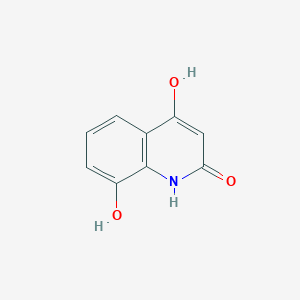![molecular formula C20H23N3O2 B13125085 Benzyl5-aminospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13125085.png)
Benzyl5-aminospiro[indoline-3,4'-piperidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl5-aminospiro[indoline-3,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl5-aminospiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multi-component reactions. One common method is the cycloisomerization of tryptamine-ynamides catalyzed by silver triflate and N-fluorobenzenesulfonimide. This reaction proceeds through a chelation-controlled mechanism, resulting in the formation of the spiro[indoline-3,4’-piperidine] scaffold .
Another approach involves the use of an on-water [4 + 2] annulation reaction between 2-methyl-3H-indolium salt and α-bromo N-acyl hydrazone. This environmentally friendly method improves reaction efficiency and chemoselectivity compared to reactions in organic solvents .
Industrial Production Methods
Industrial production of Benzyl5-aminospiro[indoline-3,4’-piperidine]-1’-carboxylate may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzyl5-aminospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various spirooxindole derivatives, which are known for their biological activity and potential therapeutic applications .
Scientific Research Applications
Benzyl5-aminospiro[indoline-3,4’-piperidine]-1’-carboxylate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and spirocyclic compounds.
Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Medicine: The compound exhibits potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of novel materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of Benzyl5-aminospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. For instance, spiroindoline derivatives have been identified as inhibitors of the vesicular acetylcholine transporter, which plays a crucial role in neurotransmitter release. This interaction disrupts the normal function of the transporter, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,1’-pyrazolo[1,2-b]phthalazine]: These compounds share a similar spiro linkage and exhibit comparable biological activities.
Spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]: These derivatives are known for their fluorescence properties and applications in sensing and imaging
Uniqueness
Benzyl5-aminospiro[indoline-3,4’-piperidine]-1’-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both indoline and piperidine rings enhances its versatility in various applications, making it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C20H23N3O2 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
benzyl 5-aminospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C20H23N3O2/c21-16-6-7-18-17(12-16)20(14-22-18)8-10-23(11-9-20)19(24)25-13-15-4-2-1-3-5-15/h1-7,12,22H,8-11,13-14,21H2 |
InChI Key |
DMDXYVKVLKYIIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CNC3=C2C=C(C=C3)N)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


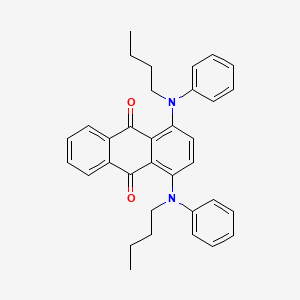
![[(7R,9R)-7-[(E)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-5,14-dioxo-7,8,9,10,11,12-hexahydrophthalazino[2,3-b]phthalazin-9-yl] acetate](/img/structure/B13125011.png)
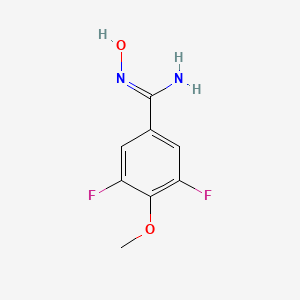
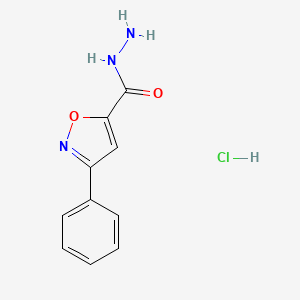
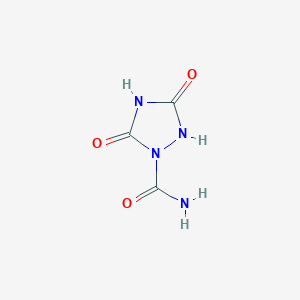
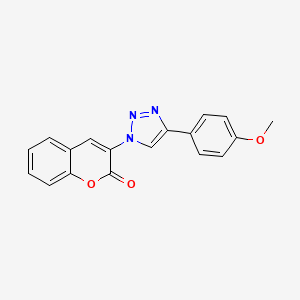
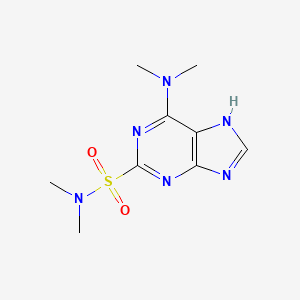
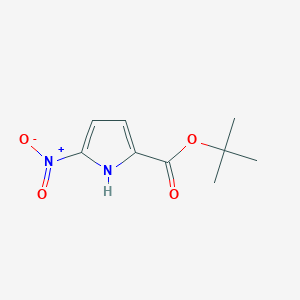
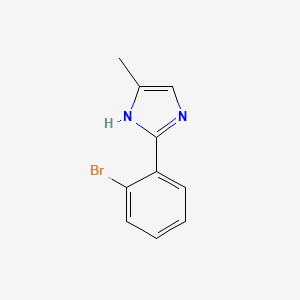
![3'-Methyl-4,6-diphenyl-2H-[1,2'-bipyridin]-2-one](/img/structure/B13125062.png)
